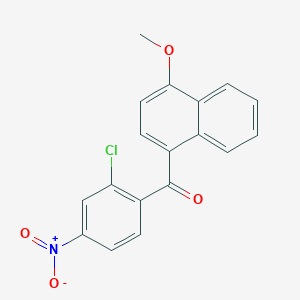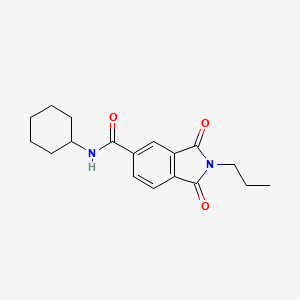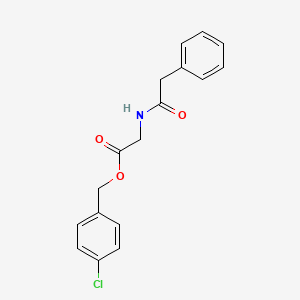
(2-Chloro-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone
Descripción general
Descripción
(2-Chloro-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone is an organic compound that features a combination of a chlorinated nitrophenyl group and a methoxynaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-methoxynaphthalene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Formation of (2-amino-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (2-chloro-4-nitrophenyl)-(4-carboxynaphthalen-1-yl)methanone.
Aplicaciones Científicas De Investigación
(2-Chloro-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the naphthalene moiety.
4-Methoxynaphthalene: Contains the naphthalene moiety but lacks the chlorinated nitrophenyl group.
(2-Chloro-4-nitrophenyl)-(4-ethoxyphenyl)methanone: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
(2-Chloro-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone is unique due to the combination of the chlorinated nitrophenyl group and the methoxynaphthalene moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-24-17-9-8-14(12-4-2-3-5-13(12)17)18(21)15-7-6-11(20(22)23)10-16(15)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKHHVAANPGEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3668213.png)

![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 3-nitrobenzoate](/img/structure/B3668227.png)
![3-methoxy-N-[[3-[[(3-methoxybenzoyl)amino]methyl]phenyl]methyl]benzamide](/img/structure/B3668233.png)
![4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3668237.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3668247.png)


![Ethyl 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B3668267.png)
![N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide](/img/structure/B3668285.png)

![3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B3668297.png)

![3-[(2-CHLOROALLYL)OXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3668315.png)
